molecular formula C10H20ClNO2 B8098218 L-Valine cyclopentyl ester HCl CAS No. 1018674-17-3

L-Valine cyclopentyl ester HCl

Cat. No.: B8098218
CAS No.: 1018674-17-3
M. Wt: 221.72 g/mol
InChI Key: WQVLQZSPRUZPMH-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine cyclopentyl ester hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of the amino acid L-valine, where the carboxyl group is esterified with cyclopentanol, and it is present as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-valine cyclopentyl ester hydrochloride typically involves the esterification of L-valine with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of L-valine cyclopentyl ester hydrochloride can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the esterification and subsequent salt formation.

Chemical Reactions Analysis

Types of Reactions: L-valine cyclopentyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-valine and cyclopentanol.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Hydrolysis: L-valine and cyclopentanol.

    Substitution Reactions: Various substituted derivatives depending on the reagents used.

    Oxidation and Reduction: Oxidized or reduced forms of the ester or amino group.

Scientific Research Applications

L-valine cyclopentyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modifying protein structures and functions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L-valine cyclopentyl ester hydrochloride involves its interaction with biological molecules, primarily through its amino and ester functional groups. The ester group can be hydrolyzed to release L-valine, which is an essential amino acid involved in protein synthesis and various metabolic pathways. The cyclopentyl ester moiety can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes.

Comparison with Similar Compounds

    L-Valine Methyl Ester Hydrochloride: Similar in structure but with a methyl ester instead of a cyclopentyl ester.

    L-Valine Ethyl Ester Hydrochloride: Contains an ethyl ester group.

    L-Valine Isopropyl Ester Hydrochloride: Features an isopropyl ester group.

Uniqueness: L-valine cyclopentyl ester hydrochloride is unique due to the presence of the cyclopentyl ester group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and isopropyl counterparts. This uniqueness can influence its solubility, stability, and interaction with biological systems, making it a valuable compound for specific applications.

Properties

IUPAC Name

cyclopentyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-7(2)9(11)10(12)13-8-5-3-4-6-8;/h7-9H,3-6,11H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVLQZSPRUZPMH-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018674-17-3
Record name L-Valine, cyclopentyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018674-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.